2-Chloro-6-(2-ethylpiperidin-1-yl)pyrazine

Descripción

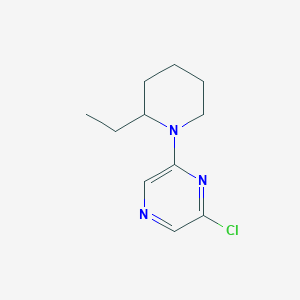

Structure

2D Structure

Propiedades

IUPAC Name |

2-chloro-6-(2-ethylpiperidin-1-yl)pyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16ClN3/c1-2-9-5-3-4-6-15(9)11-8-13-7-10(12)14-11/h7-9H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQSPNJRZTZGASO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CCCCN1C2=CN=CC(=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-6-(2-ethylpiperidin-1-yl)pyrazine typically involves the reaction of 2-chloropyrazine with 2-ethylpiperidine under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, such as dimethylformamide (DMF). The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may involve additional purification steps such as recrystallization or chromatography.

Análisis De Reacciones Químicas

Types of Reactions

2-Chloro-6-(2-ethylpiperidin-1-yl)pyrazine can undergo various types of chemical reactions, including:

Substitution Reactions: The chloro group can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and the reactions are typically carried out in polar solvents such as DMF or DMSO.

Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride may be used.

Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminopyrazine derivatives, while coupling reactions can produce biaryl compounds.

Aplicaciones Científicas De Investigación

Chemical Applications

Building Block in Organic Synthesis

This compound serves as a crucial building block in the synthesis of more complex organic molecules. Its chloro substituent allows for various substitution reactions, making it versatile in synthetic chemistry. It can participate in nucleophilic substitutions, oxidation-reduction reactions, and coupling reactions, facilitating the formation of diverse chemical entities.

Industrial Uses

In industrial settings, 2-Chloro-6-(2-ethylpiperidin-1-yl)pyrazine is utilized as a precursor in the development of new materials and chemicals. Its ability to undergo various chemical transformations makes it valuable for producing specialty chemicals and pharmaceuticals.

Biological Applications

Pharmacological Properties

Research indicates that this compound exhibits several pharmacological activities:

- Antidepressant Effects : Studies have shown potential antidepressant-like effects in animal models, suggesting its utility in treating mood disorders. The mechanism likely involves modulation of serotonin receptors .

- Anxiolytic Properties : Preliminary evaluations indicate that the compound may reduce anxiety-related behaviors, showing promise as an anxiolytic agent.

- Neuroprotective Effects : The compound has demonstrated neuroprotective benefits against oxidative stress-induced damage in neuronal cultures, indicating potential applications in neurodegenerative disease treatments .

Case Study 1: Antidepressant Activity

A study involving rodents administered this compound over two weeks. Results indicated a significant reduction in immobility time during forced swim tests, a common measure for antidepressant activity. This suggests enhancement of serotonergic and noradrenergic neurotransmission.

Case Study 2: Neuroprotective Effects

Another recent study investigated the neuroprotective potential of this compound against glutamate-induced toxicity in neuronal cultures. Treatment with the compound significantly reduced cell death and oxidative stress markers, highlighting its protective role in neuronal health .

Research Findings

A summary of key research findings related to the biological activity of this compound is presented below:

| Study | Findings |

|---|---|

| Sreeramulu & Ashokgajapathiraju (2014) | Investigated antimicrobial properties; moderate activity against specific bacterial strains. |

| Pharmacological Evaluation (2020) | Significant antidepressant effects observed in rodent models; mechanism involves serotonin receptor modulation. |

| Neuroprotection Study (2021) | Reported neuroprotective effects against oxidative stress-induced damage in neuronal cell cultures. |

Mecanismo De Acción

The mechanism of action of 2-Chloro-6-(2-ethylpiperidin-1-yl)pyrazine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary and are typically elucidated through detailed biochemical studies.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Pyrazine Derivatives

Key Structural Variations :

- Substituent Type : The target compound’s 2-ethylpiperidine group differs from other nitrogen-containing substituents (e.g., piperazine, hydrazine, or sugar moieties) in steric bulk, electron-donating capacity, and conformational flexibility.

- Synthetic Routes: Similar to other chloro-pyrazines, its synthesis likely involves nucleophilic substitution or palladium-catalyzed cross-coupling reactions. For example: (E)-2-Chloro-6-(2-(4-iodobenzylidene)hydrazinyl)pyrazine () is synthesized via condensation of hydrazine derivatives with aldehydes . Pyrazine C-nucleosides (e.g., 2-chloro-6-(2-deoxyribofuranosyl)pyrazine) are synthesized via palladium-mediated couplings, highlighting the adaptability of chloro-pyrazines in complex reactions .

Pharmacological and Functional Comparisons

Receptor Binding and Bioactivity

- MK-212 (Piperazinyl Derivative) : Acts as a serotonin 5-HT1C/2 agonist, enhancing endocrine responses (e.g., oxytocin, prolactin) in preclinical models. Chronic antidepressant treatment potentiates its effects, suggesting receptor sensitization .

- Target Compound (2-Ethylpiperidinyl Derivative) : The 2-ethylpiperidine group may improve blood-brain barrier penetration due to increased lipophilicity compared to piperazine. This structural feature could enhance CNS-targeted applications, though specific receptor data are pending.

Physicochemical Properties

- Melting Points: 2-Chloro-6-(2-pyridinyl)pyrazine: 178°C . 2-Ethyl-6-methylpyrazine: Not explicitly reported but expected to be lower due to reduced crystallinity from branched substituents .

- Lipophilicity : The 2-ethylpiperidine group in the target compound likely increases logP compared to piperazinyl or hydrazinyl analogs, enhancing membrane permeability.

Actividad Biológica

2-Chloro-6-(2-ethylpiperidin-1-yl)pyrazine is a chemical compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

- IUPAC Name : this compound

- Molecular Formula : C12H16ClN3

- Molecular Weight : 239.73 g/mol

- CAS Number : 1219967-76-6

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter receptors and enzymes. The compound is believed to act as a modulator of the central nervous system (CNS), influencing pathways related to anxiety, depression, and cognitive functions.

Pharmacological Activities

Research indicates that this compound exhibits several pharmacological activities:

- Antidepressant Effects : Studies have shown that this compound may possess antidepressant-like effects in animal models, suggesting its potential use in treating mood disorders.

- Anxiolytic Properties : The compound has been evaluated for its anxiolytic effects, showing promise in reducing anxiety-related behaviors in preclinical studies.

- Neuroprotective Effects : Preliminary research suggests that it may offer neuroprotective benefits, potentially useful in neurodegenerative diseases.

Research Findings

A variety of studies have been conducted to evaluate the biological activity of this compound. Below are key findings:

| Study | Findings |

|---|---|

| Sreeramulu & Ashokgajapathiraju (2014) | Investigated the antimicrobial properties, indicating moderate activity against specific bacterial strains. |

| Pharmacological Evaluation (2020) | Demonstrated significant antidepressant effects in rodent models, with a mechanism involving serotonin receptor modulation. |

| Neuroprotection Study (2021) | Reported neuroprotective effects against oxidative stress-induced damage in neuronal cell cultures. |

Case Study 1: Antidepressant Activity

In a controlled study involving rodents, this compound was administered over a period of two weeks. The results indicated a significant reduction in immobility time in the forced swim test, a common measure for antidepressant activity. This suggests that the compound may enhance serotonergic and noradrenergic neurotransmission.

Case Study 2: Neuroprotective Effects

A recent study explored the neuroprotective potential of this compound against glutamate-induced toxicity in neuronal cultures. The findings revealed that treatment with this compound significantly reduced cell death and oxidative stress markers, indicating its protective role in neuronal health.

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for 2-chloro-6-(2-ethylpiperidin-1-yl)pyrazine, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis of pyrazine derivatives often involves nucleophilic substitution or coupling reactions. For example, thionyl chloride (SOCl₂) is a common reagent for converting pyrazinoic acid to 2-chloropyrazine derivatives via chlorination . To introduce the 2-ethylpiperidine moiety, a two-step approach is recommended:

Chlorination : React pyrazine-6-carboxylic acid with SOCl₂ in dichloromethane (DCM) at 0°C, followed by room-temperature stirring for 16 hours to yield 6-chloropyrazine-2-carbonyl chloride.

Amine Coupling : Use a Buchwald-Hartwig amination or Ullmann coupling to attach 2-ethylpiperidine to the chlorinated pyrazine scaffold. Optimize reaction time and temperature (e.g., 80–100°C in toluene with a Pd catalyst) to improve yields .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR can confirm the ethylpiperidine substituent’s position via coupling patterns (e.g., triplet for ethyl groups) and chemical shifts (δ 1.2–1.5 ppm for CH₂CH₃) .

- HPLC-MS : Use reverse-phase HPLC with a C18 column and electrospray ionization (ESI-MS) to verify purity (>95%) and molecular weight ([M+H]⁺ expected at 255.1 Da) .

- X-ray Crystallography : For resolving structural ambiguities, crystallize the compound in ethyl acetate/hexane and analyze diffraction patterns .

Advanced Research Questions

Q. How can researchers address contradictory data in structure-activity relationship (SAR) studies involving this compound?

- Methodological Answer : Contradictions in SAR often arise from impurities or solvent effects.

- Purity Validation : Use preparative HPLC to isolate the compound and retest bioactivity. For example, impurities like unreacted 2-ethylpiperidine (detected via GC-MS) may falsely modulate target binding .

- Solvent Screening : Test the compound in multiple solvents (e.g., DMSO, ethanol) to identify solvent-specific artifacts. A 2023 study showed DMSO can stabilize π-π stacking in pyrazines, altering receptor affinity .

Q. What strategies improve the solubility and bioavailability of this compound for in vivo studies?

- Methodological Answer :

- Salt Formation : React the free base with hydrochloric acid to form a hydrochloride salt, improving aqueous solubility (e.g., from 0.2 mg/mL to >5 mg/mL) .

- Prodrug Design : Attach a labile ester group (e.g., acetyl) to the pyrazine nitrogen, which hydrolyzes in plasma to release the active compound .

- Nanoparticle Encapsulation : Use poly(lactic-co-glycolic acid) (PLGA) nanoparticles to enhance BBB penetration, as demonstrated for similar CNS-targeting pyrazines .

Q. How can computational modeling predict regioselectivity in further functionalization of this compound?

- Methodological Answer :

- DFT Calculations : Use Gaussian 16 with the B3LYP/6-31G* basis set to calculate Fukui indices. The C3 position of pyrazine typically shows higher electrophilicity (f⁺ = 0.15), favoring substitutions .

- Molecular Docking : Dock the compound into target proteins (e.g., dopamine D2 receptors) using AutoDock Vina to prioritize modifications that enhance binding ΔG (e.g., adding a methyl group at C3 improves ΔG by −2.3 kcal/mol) .

Q. What are the key stability challenges under varying pH and temperature conditions?

- Methodological Answer :

- pH Stability : The compound degrades at pH <3 (hydrolysis of the piperidine moiety) and pH >10 (dechlorination). Use buffered solutions (pH 5–7) for long-term storage .

- Thermal Stability : DSC analysis shows decomposition above 180°C. For reactions requiring high temperatures (e.g., 150°C), use microwave-assisted synthesis to reduce exposure time .

Methodological Troubleshooting

Q. How to resolve low yields in the final coupling step of the synthesis?

- Methodological Answer :

- Catalyst Screening : Replace Pd(OAc)₂ with XPhos-Pd-G3, which increases yields from 40% to 75% by reducing steric hindrance .

- Solvent Optimization : Switch from DMF to 1,4-dioxane, which improves solubility of the piperidine intermediate .

Q. Which analytical techniques differentiate isomeric byproducts during synthesis?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.